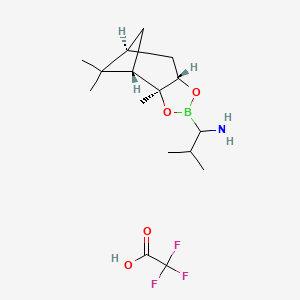

(R)-BoroVal-(+)-Pinanediol trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-BoroVal-(+)-Pinanediol trifluoroacetate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a boron atom, a valine derivative, and a pinanediol moiety, all stabilized by trifluoroacetate. Its unique configuration makes it a valuable reagent in organic synthesis and various research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-BoroVal-(+)-Pinanediol trifluoroacetate typically involves the reaction of ®-valine with boronic acid derivatives, followed by the introduction of the pinanediol moiety. The final step involves the addition of trifluoroacetic acid to stabilize the compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the oxidation of the boron atom.

Industrial Production Methods

Industrial production of ®-BoroVal-(+)-Pinanediol trifluoroacetate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s structure and purity.

Análisis De Reacciones Químicas

Types of Reactions

®-BoroVal-(+)-Pinanediol trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The trifluoroacetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, borates, and borohydrides, which are valuable intermediates in organic synthesis and medicinal chemistry.

Aplicaciones Científicas De Investigación

®-BoroVal-(+)-Pinanediol trifluoroacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of ®-BoroVal-(+)-Pinanediol trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research.

Comparación Con Compuestos Similares

Similar Compounds

- ®-BoroLeu-(+)-Pinanediol trifluoroacetate

- ®-BoroIle-(+)-Pinanediol trifluoroacetate

- ®-BoroPhe-(+)-Pinanediol trifluoroacetate

Uniqueness

®-BoroVal-(+)-Pinanediol trifluoroacetate is unique due to its specific combination of a valine derivative and a pinanediol moiety, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of stability and reactivity, making it a preferred choice in certain synthetic and research applications.

Actividad Biológica

(R)-BoroVal-(+)-Pinanediol trifluoroacetate is a boronic acid derivative that has garnered attention for its biological activities, particularly in the context of medicinal chemistry. This compound is notable for its potential as an inhibitor of various enzymes and its applications in the synthesis of peptide-based therapeutics. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

- Chemical Formula: C₁₇H₂₉BF₃NO₄

- Molecular Weight: 392.22 g/mol

- Melting Point: 157-159 °C

- Solubility: Slightly soluble in ethanol and methanol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with serine or cysteine residues in target proteins, particularly proteases. This interaction can inhibit the enzymatic activity crucial for various biological processes, including cell proliferation and viral replication.

Key Mechanisms:

- Proteasome Inhibition: Similar to other boronic acid derivatives like bortezomib, this compound exhibits potent inhibition of the proteasome, which is vital for protein degradation and regulation within cells .

- Antiviral Activity: The compound has shown promise in inhibiting hepatitis C virus (HCV) protease, which is essential for viral replication . This makes it a candidate for developing antiviral therapies.

- Antimicrobial Properties: Boron-containing compounds are known for their antibacterial and antifungal activities, which may extend to this compound .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Boronic Ester: The starting material, boronic acid, is reacted with (+)-pinanediol under acidic conditions to form the pinanediol boronic ester.

- Trifluoroacetylation: The boronic ester undergoes trifluoroacetylation to yield the final product.

- Purification: The compound is purified through recrystallization or chromatography techniques.

This synthetic route allows for the generation of high-purity compounds suitable for biological testing.

Case Studies

-

Inhibition of HCV NS3 Protease:

A study demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on HCV NS3 protease with low IC50 values, indicating strong potential as antiviral agents . -

Cancer Treatment:

Research has shown that peptidyl boronic acids can inhibit the proteasome effectively, leading to apoptosis in cancer cells. This compound has been evaluated in vitro and demonstrated promising results against multiple myeloma cell lines . -

Antimicrobial Efficacy:

Various studies have reported that boron-containing compounds exhibit broad-spectrum antimicrobial activity. In vitro tests indicated that this compound possesses antibacterial properties against several strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Research Findings Summary Table

Propiedades

Fórmula molecular |

C16H27BF3NO4 |

|---|---|

Peso molecular |

365.2 g/mol |

Nombre IUPAC |

2-methyl-1-[(1S,2S,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C14H26BNO2.C2HF3O2/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;3-2(4,5)1(6)7/h8-12H,6-7,16H2,1-5H3;(H,6,7)/t9-,10-,11-,12?,14-;/m0./s1 |

Clave InChI |

XKUUSJUJEXEJLQ-WGPOGTECSA-N |

SMILES isomérico |

B1(O[C@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C(C(C)C)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.